molecular formula C8H13N4O8P B1214053 Ribavirin monophosphate CAS No. 40925-28-8

Ribavirin monophosphate

Cat. No. B1214053
CAS RN: 40925-28-8
M. Wt: 324.18 g/mol
InChI Key: SDWIOXKHTFOULX-AFCXAGJDSA-N
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Description

Ribavirin monophosphate is a synthetic guanosine nucleoside and antiviral agent that interferes with the synthesis of viral mRNA . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . Ribavirin monophosphate mimics inosine 5′-monophosphate and acts as a competitive inhibitor of IMPDH .


Synthesis Analysis

Ribavirin was synthesized in 1970 by researchers at ICN pharmaceuticals (now Valeant International Pharmaceuticals) . Initial studies demonstrated that ribavirin possessed antiviral activity against both DNA and RNA viruses in various animal models of infection .


Molecular Structure Analysis

Ribavirin is a water-soluble, guanosine nucleoside analogue that mimics other purines including inosine and adenosine . Notable aspects of its structure include a heterocyclic base with only one ring, as opposed to the two rings found in guanine .


Chemical Reactions Analysis

Ribavirin is converted intracellularly into ribavirin monophosphate (RMP) by adenosine kinase and then into dephosphorylated and triphosphorylated forms by nucleoside monophosphate and diphosphate kinases . In most cell types, ribavirin triphosphate (RTP) forms dominate, with concentrations as high as 20–100 times that of RMP .


Physical And Chemical Properties Analysis

Ribavirin is a water-soluble, guanosine nucleoside analogue . Its chemical structure is shown in Figure 1 . Notable aspects of its structure include a heterocyclic base with only one ring, as opposed to the two rings found in guanine .

Scientific Research Applications

Broad-Spectrum Antiviral Activity

Ribavirin is a unique guanosine analog with broad-spectrum activity against many RNA and DNA viruses . It has been used against a wide range of infectious agents, including poliovirus and influenza virus .

Perturbation of Cellular and Viral Gene Expression

In addition to its mutational properties, ribavirin exerts extensive perturbation of cellular and viral gene expression . This means it can interfere with the normal function of cells and viruses, potentially inhibiting the replication of viruses.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Ribavirin has been observed to inhibit IMPDH, even at relatively low concentrations . This leads to marked changes in the balance of intracellular nucleotide concentrations .

Treatment of Hepatitis C Virus (HCV) Infections

Ribavirin, together with IFN-α, was a major therapeutic agent in HCV treatment . Even though the use of ribavirin in HCV therapy has diminished, it continues to be recommended concomitantly with selected interferon-free, direct-acting antiviral treatments .

Antiviral Activity Against SARS-CoV-2

Ribavirin showed antiviral activity in Vero E6 cells following SARS-CoV-2 infection . It was shown to decrease TMPRSS2 expression both at mRNA and protein level 48 hours after treatment .

Downregulation of TMPRSS2 and ACE2 Expression

Ribavirin has been shown to interfere with the effect of TMPRSS2 and ACE2 expression . This could potentially inhibit the entry of SARS-CoV-2 into host cells, providing a possible mechanism for its antiviral activity against this virus.

Development of Liver-Specific Ribavirin-Loaded Nanoparticles

There has been research into the development of liver-specific ribavirin-loaded nanoparticles . This could potentially enhance the delivery of ribavirin to the liver, increasing its effectiveness in treating liver diseases such as hepatitis C.

Potential Future Uses

Given its broad-spectrum antiviral activity and its ability to perturb cellular and viral gene expression, ribavirin has potential for use against a wide range of viral infections . Further research is needed to fully explore these potential applications.

Mechanism of Action

Ribavirin monophosphate inhibits viral DNA and RNA replication in vitro via the strong competitive inhibition of inosine monophosphate dehydrogenase (IMPDH) . It blocks viral RNA synthesis and viral mRNA capping . Binding of RTP to the nucleotide binding site of the RNA polymerase prevents the binding of the correct nucleotides, leading to a reduction in viral replication or to the production of defective virions .

Safety and Hazards

Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity . It is used in the treatment of respiratory syncytial virus (RSV) in high-risk patients, including patients who have undergone hematopoietic stem cell transplantation, to reduce mortality from RSV pneumonia .

Future Directions

In the present era of new potent direct-acting antiviral agents (DAAs), a place is still devoted to the drug . Ribavirin associated with sofosbuvir alone is efficient in the treatment of most cases of G2 infected patients . All options currently available for the last difficult-to-treat cirrhotic G3 patients contain ribavirin . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that future of the drug is jeopardized even in difficult-to-treat patients .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWIOXKHTFOULX-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193928
Record name Ribavirin-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribavirin monophosphate

CAS RN

40925-28-8
Record name Ribavirin monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40925-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin-5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040925288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribavirin monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ribavirin-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIBAVIRIN 5'-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FVV27P11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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